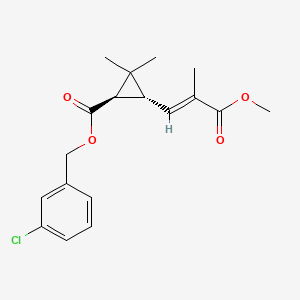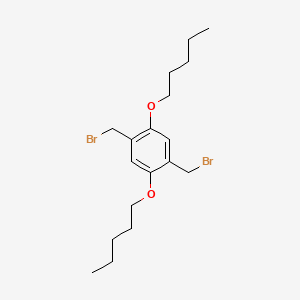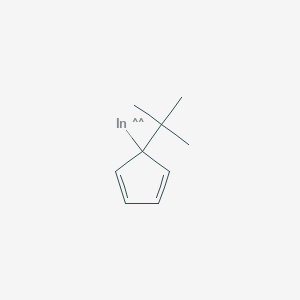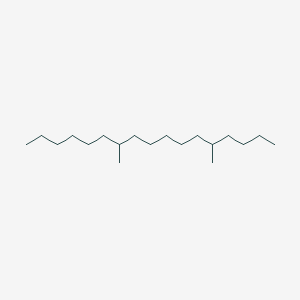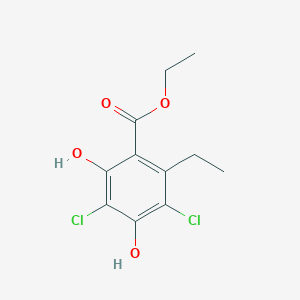![molecular formula C9H8ClFOS B14262197 2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride CAS No. 138398-34-2](/img/structure/B14262197.png)
2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride is an organic compound characterized by the presence of a fluorinated phenyl group attached to a sulfanyl group, which is further connected to a propanoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride typically involves the reaction of 2-fluorothiophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
2-Fluorothiophenol+Propanoyl chloride→2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and controlling the temperature and pressure to optimize the yield.
Types of Reactions:
Substitution Reactions: The acyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the acyl chloride to the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles to form covalent bonds, which is a key step in many organic synthesis reactions. The sulfanyl group can also participate in redox reactions, adding to the compound’s versatility.
Comparison with Similar Compounds
- 2-[(2-Chlorophenyl)sulfanyl]propanoyl chloride
- 2-[(2-Bromophenyl)sulfanyl]propanoyl chloride
- 2-[(2-Methylphenyl)sulfanyl]propanoyl chloride
Comparison: 2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and stability. Fluorine atoms are known to affect the electronic properties of aromatic rings, making this compound potentially more reactive in certain conditions compared to its chloro, bromo, or methyl analogs.
Properties
CAS No. |
138398-34-2 |
|---|---|
Molecular Formula |
C9H8ClFOS |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-(2-fluorophenyl)sulfanylpropanoyl chloride |
InChI |
InChI=1S/C9H8ClFOS/c1-6(9(10)12)13-8-5-3-2-4-7(8)11/h2-6H,1H3 |
InChI Key |
DUNPVPUBNHACNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)Cl)SC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)

![2-[(3-Methylphenoxy)methyl]naphthalene](/img/structure/B14262131.png)
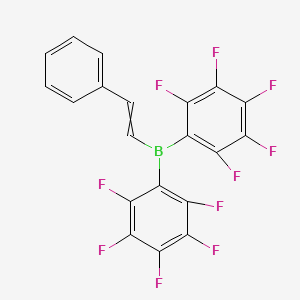
![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)

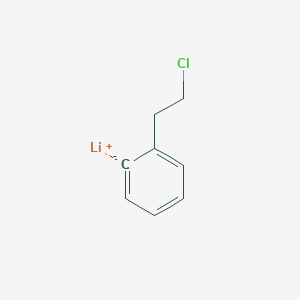
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)
